Ethyl 3-bromo-2-nitrobenzoate

Catalog No.
S12295345
CAS No.
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-nitrobenzoate

Product Name

Ethyl 3-bromo-2-nitrobenzoate

IUPAC Name

ethyl 3-bromo-2-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3

InChI Key

HPTMOAFFIHTRDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]

Ethyl 3-bromo-2-nitrobenzoate is an organic compound categorized as a nitrobenzoate ester. Its molecular formula is C9H8BrNO4C_9H_8BrNO_4, and it features a bromine atom and a nitro group attached to a benzoate structure. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to the presence of functional groups that facilitate various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like ethyl 3-amino-2-nitrobenzoate.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride, resulting in ethyl 3-bromo-2-aminobenzoate.
  • Oxidation Reactions: The ethyl ester can be oxidized to a carboxylic acid using agents such as potassium permanganate, yielding 3-bromo-2-nitrobenzoic acid.

Research indicates that ethyl 3-bromo-2-nitrobenzoate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an enzyme inhibitor and in studies related to cancer treatment. The compound’s ability to interact with biological targets makes it a candidate for further pharmacological exploration .

Several methods exist for synthesizing ethyl 3-bromo-2-nitrobenzoate:

  • Bromination of Ethyl 2-nitrobenzoate: This method typically employs bromine as the brominating agent, often in the presence of a catalyst such as iron or aluminum bromide. Controlled conditions are essential for selective bromination at the third position.
  • Reduction of Nitro Compounds: The compound can also be synthesized by reducing other nitro compounds using reducing agents under specific conditions .
  • Industrial Production: In industrial settings, large-scale bromination processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors.

Ethyl 3-bromo-2-nitrobenzoate has diverse applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicinal Chemistry: Investigated for potential drug development, particularly in oncology and infectious diseases .
  • Industrial Uses: Employed in producing specialty chemicals and materials such as polymers and dyes.

Studies on ethyl 3-bromo-2-nitrobenzoate focus on its interactions with enzymes and other biological molecules. The mechanism of action often involves binding to active sites of enzymes, which may inhibit their catalytic activity. This interaction is influenced by the compound's unique structural features, particularly the bromine and nitro groups that enhance binding affinity .

Ethyl 3-bromo-2-nitrobenzoate can be compared with several related compounds:

Compound NameStructureUnique Features
Ethyl 3-bromo-4-nitrobenzoateSimilar structure with a nitro group at the fourth positionDifferent reactivity due to the position of the nitro group
Ethyl 3-chloro-2-nitrobenzoateChlorine instead of bromineAltered electronic properties affecting reactivity
Ethyl 3-bromo-2-cyanobenzoateContains a cyano group instead of a nitro groupUnique reactivity profile due to cyano functionality

Uniqueness

Ethyl 3-bromo-2-nitrobenzoate is unique due to its combination of both bromine and nitro groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research applications . Its ability to participate in various

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

272.96367 g/mol

Monoisotopic Mass

272.96367 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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